Di-tert-butyl cyclohexane-1,4-diyldicarbamate
Overview
Description
tert-Butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a cyclohexyl ring, making it a versatile intermediate in organic synthesis. This compound is often used in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl cyclohexane-1,4-diyldicarbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The cyclohexyl ring can undergo oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Various substituted carbamates.
Deprotection Reactions: Free amine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Di-tert-butyl cyclohexane-1,4-diyldicarbamate is used as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary. It is also used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
Industry: In the chemical industry, this compound is used in the production of various intermediates and fine chemicals. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of Di-tert-butyl cyclohexane-1,4-diyldicarbamate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl methyl(4-oxocyclohexyl)carbamate
- tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate
Comparison: While all these compounds contain the tert-butyl group, Di-tert-butyl cyclohexane-1,4-diyldicarbamate is unique due to the presence of both the Boc-protected amine and the cyclohexyl ring. This dual functionality makes it particularly useful in organic synthesis for protecting amine groups while allowing for further modifications on the cyclohexyl ring .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIXCBSHVXPTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129037 | |
Record name | Carbamic acid, N,N′-trans-1,4-cyclohexanediylbis-, C,C′-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388893-13-7 | |
Record name | Carbamic acid, N,N′-trans-1,4-cyclohexanediylbis-, C,C′-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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